Cas no 1152367-90-2 ((2R,3S)-1,2,3-Trimethylpiperazine)
(2R,3S)-1,2,3-Trimethylpiperazine Chemical and Physical Properties
Names and Identifiers
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- (2R,3S)-1,2,3-trimethylpiperazine
- (2R,3S)-1,2,3-Trimethylpiperazine
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- Inchi: 1S/C7H16N2/c1-6-7(2)9(3)5-4-8-6/h6-8H,4-5H2,1-3H3/t6-,7+/m0/s1
- InChI Key: GWTSFWMDTLOQTC-NKWVEPMBSA-N
- SMILES: N1(C([H])([H])[H])C([H])([H])C([H])([H])N([H])[C@@]([H])(C([H])([H])[H])[C@@]1([H])C([H])([H])[H]
Computed Properties
- Exact Mass: 128.131349g/mol
- Monoisotopic Mass: 128.131349g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 92.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3
- Molecular Weight: 128.22g/mol
- XLogP3: 0.5
(2R,3S)-1,2,3-Trimethylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0540-100.0mg |
(2R,3S)-1,2,3-trimethylpiperazine |
1152367-90-2 | 95% | 100.0mg |
¥3771.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0540-250.0mg |
(2R,3S)-1,2,3-trimethylpiperazine |
1152367-90-2 | 95% | 250.0mg |
¥6039.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0540-500.0mg |
(2R,3S)-1,2,3-trimethylpiperazine |
1152367-90-2 | 95% | 500.0mg |
¥10057.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0540-1.0g |
(2R,3S)-1,2,3-trimethylpiperazine |
1152367-90-2 | 95% | 1.0g |
¥15086.0000 | 2025-04-12 |
(2R,3S)-1,2,3-Trimethylpiperazine Suppliers
(2R,3S)-1,2,3-Trimethylpiperazine Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on (2R,3S)-1,2,3-Trimethylpiperazine
Exploring the Chemical Properties and Applications of (2R,3S)-1,2,3-Trimethylpiperazine
(2R,3S)-1,2,3-Trimethylpiperazine, with the CAS registry number 1152367-90-2, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of piperazines, which are six-membered ring structures containing two nitrogen atoms. The stereochemistry of this compound is defined by its (2R,3S) configuration, which plays a crucial role in its physical and chemical properties.
The synthesis of (2R,3S)-1,2,3-Trimethylpiperazine involves a series of well-established organic reactions. Typically, it is derived from the reaction of an appropriate diamine with a carbonyl compound under specific conditions. The stereochemical outcome is carefully controlled to ensure the desired (2R,3S) configuration. Recent advancements in asymmetric synthesis have enabled researchers to achieve higher enantiomeric excesses in the production of this compound, making it more accessible for various applications.
One of the most intriguing aspects of (2R,3S)-1,2,3-Trimethylpiperazine is its ability to act as a chiral ligand in asymmetric catalysis. In a groundbreaking study published in 2023, researchers demonstrated that this compound can effectively catalyze the enantioselective synthesis of β-amino alcohols—a class of compounds with significant potential in drug discovery. The chiral environment provided by the (2R,3S) configuration facilitates the formation of these molecules with high enantioselectivity.
Beyond its role in catalysis, (2R,3S)-1,2,3-Trimethylpiperazine has also found applications in polymer chemistry. Its ability to form stable complexes with metal ions makes it an ideal candidate for the development of coordination polymers and metal-organic frameworks (MOFs). Recent research has highlighted its potential in creating porous materials with tailored properties for gas storage and separation applications.
The physical properties of (2R,3S)-1,2,3-Trimethylpiperazine are equally noteworthy. It exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and THF. Its stability under various reaction conditions makes it suitable for use in both laboratory settings and industrial processes.
In terms of toxicity and environmental impact, studies have shown that (2R,3S)-1,2,3-Trimethylpiperazine is relatively non-toxic when handled appropriately. However, like all chemicals, it requires proper handling to ensure safety and minimize environmental risks.
The versatility of (2R,S)-1,,trimethyl piperazine continues to drive innovation across multiple disciplines. Its role as a chiral ligand in asymmetric catalysis and its applications in polymer chemistry underscore its importance in modern chemical research. As new studies emerge exploring its potential in drug delivery systems and advanced materials science,trimethyl piperazine derivatives are poised to play an even more significant role in shaping the future of these fields.
In conclusion,trimethyl piperazine derivatives like (2R,S)-1,,trimethyl piperazine are essential compounds with diverse applications across organic chemistry and materials science. Their unique properties make them invaluable tools for researchers seeking to develop new materials and processes that address pressing challenges in industry and academia alike.
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